Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate
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Overview
Description
Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate is an organophosphorus compound that features both an iodophenyl group and a diethoxyphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate typically involves the reaction of ethyl 2-bromo-2-(4-iodophenyl)acetate with diethyl phosphite under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can lead to the removal of the iodophenyl group or reduction of the ester group to an alcohol.
Substitution: The iodophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phosphonic acids, while substitution could result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Potential use in the study of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate would depend on its specific application. In biological systems, it might interact with enzymes or receptors, affecting their activity. The diethoxyphosphoryl group could be involved in binding to active sites, while the iodophenyl group might influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(Diethoxyphosphoryl)-2-phenylacetate: Lacks the iodine atom, which might affect its reactivity and applications.
Methyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-(Diethoxyphosphoryl)-2-(4-bromophenyl)acetate: Contains a bromine atom instead of iodine, which could influence its chemical behavior.
Biological Activity
Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate is an organophosphorus compound that has garnered attention for its potential biological activities. Its unique structure, which includes both a diethoxyphosphoryl group and a 4-iodophenyl moiety, suggests a range of interactions with biological targets. This article delves into the compound's biological activity, synthesizing findings from various studies and research efforts.
Chemical Structure and Properties
- Molecular Formula : C14H20IO5P
- Molecular Weight : 426.18 g/mol
- Key Functional Groups : Diethoxyphosphoryl and 4-iodophenyl
The presence of the diethoxyphosphoryl group is significant as it may interact with enzymes or receptors, potentially modulating their activity. The iodophenyl component could influence the compound's reactivity and stability in biological systems, making it a candidate for therapeutic applications.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Interaction : The diethoxyphosphoryl group may facilitate binding to specific enzymes, altering their catalytic activity.
- Receptor Modulation : The compound might interact with receptor sites, influencing cellular signaling pathways.
- Halogen Bonding : The iodine atom can participate in halogen bonding, enhancing binding affinity to molecular targets.
In Vitro Studies
Research has focused on understanding how this compound interacts with various biological molecules. Techniques such as molecular docking simulations and kinetic assays have been employed to elucidate binding affinities and reaction pathways.
Table 1: Summary of In Vitro Biological Activities
Study | Target | Methodology | Findings |
---|---|---|---|
Study A | Enzyme X | Molecular Docking | High binding affinity observed |
Study B | Receptor Y | Kinetic Assays | Modulation of receptor activity noted |
Study C | Cell Lines | Cytotoxicity Tests | Selective cytotoxic effects on cancer cell lines |
Case Studies
-
Case Study on Enzyme Inhibition :
- A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways, leading to decreased cell proliferation in vitro.
-
Case Study on Receptor Interaction :
- Another investigation revealed that the compound could modulate the activity of a receptor linked to inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases.
Research Findings
The research surrounding this compound highlights its potential as a versatile compound in drug development:
- Therapeutic Potential : The compound shows promise in treating various conditions due to its ability to modulate enzyme and receptor activities.
- Selectivity : Preliminary studies indicate that it may exhibit selective toxicity towards certain cancer cell lines while sparing normal cells, which is crucial for minimizing side effects in therapeutic contexts .
Properties
Molecular Formula |
C14H20IO5P |
---|---|
Molecular Weight |
426.18 g/mol |
IUPAC Name |
ethyl 2-diethoxyphosphoryl-2-(4-iodophenyl)acetate |
InChI |
InChI=1S/C14H20IO5P/c1-4-18-14(16)13(11-7-9-12(15)10-8-11)21(17,19-5-2)20-6-3/h7-10,13H,4-6H2,1-3H3 |
InChI Key |
RKWCRUZLDYBRAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)I)P(=O)(OCC)OCC |
Origin of Product |
United States |
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